2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde
Overview
Description
2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to a benzene ring with an aldehyde functional group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Similar compounds have been involved in various metabolic pathways, including those involving the conversion of organoboron compounds .
Pharmacokinetics
Similar compounds have been shown to undergo protodeboronation, a process that could influence their bioavailability .
Result of Action
Similar compounds have been shown to undergo reactions resulting in the formation of new compounds .
Action Environment
The action, efficacy, and stability of 2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is commonly used in the synthesis of similar compounds, is known to be influenced by reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 2-(Benzyloxy)-5-methylbenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Ammonia, amines, in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: 2-(Benzyloxy)-4-bromo-5-methylbenzoic acid.
Reduction: 2-(Benzyloxy)-4-bromo-5-methylbenzyl alcohol.
Substitution: 2-(Benzyloxy)-4-amino-5-methylbenzaldehyde.
Scientific Research Applications
2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-5-methylbenzaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-2-methoxy-5-methylbenzaldehyde: Contains a methoxy group instead of a benzyloxy group, which affects its reactivity and applications.
2-(Benzyloxy)-4-chloro-5-methylbenzaldehyde: Contains a chlorine atom instead of a bromine atom, which can influence its chemical behavior and reactivity.
Uniqueness
2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of the bromine atom enhances its reactivity in substitution reactions, while the benzyloxy group provides additional sites for functionalization.
Biological Activity
2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H13BrO2
- Molecular Weight : 305.17 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Compounds with similar structures to this compound have been reported to exhibit various biological activities, including:
- Anticancer Activity : Several studies suggest that benzaldehyde derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Activity : Compounds in this class have demonstrated antibacterial properties against pathogenic bacteria.
- Antiviral Activity : Some derivatives have shown efficacy against viral infections through mechanisms that disrupt viral replication.
The biological effects of this compound may be attributed to its ability to interact with specific biological targets:
- Cellular Signaling Pathways : It is believed that such compounds can modulate signaling pathways involved in cell growth and apoptosis.
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic processes, which may contribute to their therapeutic effects.
Anticancer Studies
A study evaluated the anticancer potential of various benzaldehyde derivatives, including this compound. The results indicated significant inhibition of cell proliferation in human cancer cell lines, with a notable increase in apoptosis markers such as caspase activation.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 15.2 | Apoptosis induction |
Similar Benzaldehyde Derivative | SGC7901 (gastric cancer) | 12.5 | Caspase activation |
Antimicrobial Activity
Research on antimicrobial properties has shown that benzaldehyde derivatives possess activity against Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Antiviral Studies
Benzaldehyde derivatives have been assessed for antiviral activity, particularly against influenza virus strains. The compounds were found to inhibit viral replication effectively, suggesting potential use in antiviral therapies.
Case Studies
- Study on Cancer Cell Lines : A detailed investigation into the effects of various benzaldehyde derivatives on human pancreatic cancer cells revealed that treatment with this compound led to a significant reduction in cell viability and increased apoptotic markers compared to control groups.
- Antibacterial Efficacy Assessment : In vitro studies demonstrated that this compound exhibited potent antibacterial activity against both Staphylococcus aureus and Escherichia coli, with observed changes in bacterial morphology upon treatment.
Properties
IUPAC Name |
4-bromo-5-methyl-2-phenylmethoxybenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11-7-13(9-17)15(8-14(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGJNDWHUNJOOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OCC2=CC=CC=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231925 | |
Record name | Benzaldehyde, 4-bromo-5-methyl-2-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2056110-59-7 | |
Record name | Benzaldehyde, 4-bromo-5-methyl-2-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-bromo-5-methyl-2-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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